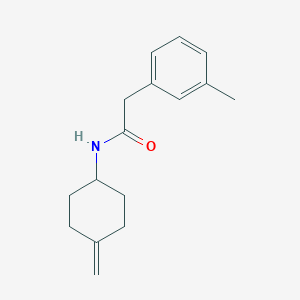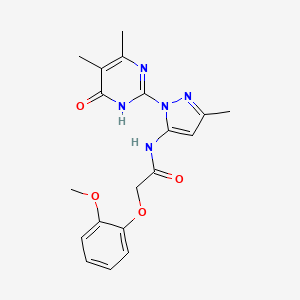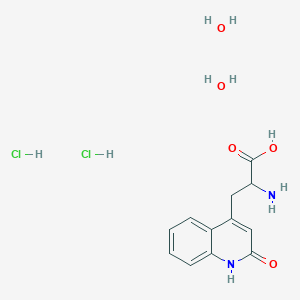![molecular formula C17H23F2NO2S2 B2883623 N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide CAS No. 1365623-17-1](/img/structure/B2883623.png)
N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[3-(Difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide, commonly known as DFP-10825, is a novel compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a critical role in the development and progression of various cancers.
Wirkmechanismus
The mechanism of action of DFP-10825 involves the inhibition of the protein-protein interaction between c-Myc and Max. The c-Myc protein is a transcription factor that plays a critical role in the regulation of cell growth and proliferation. The interaction between c-Myc and Max is critical for the development and progression of various cancers. DFP-10825 binds to the Max protein, preventing it from interacting with c-Myc and disrupting the downstream signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have potent anti-cancer effects in various preclinical models. In vitro studies have shown that DFP-10825 inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that DFP-10825 inhibits tumor growth and prolongs survival in mouse models of cancer. Additionally, DFP-10825 has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments. The compound is highly potent and selective, making it an ideal tool for studying the role of c-Myc in cancer development and progression. Additionally, DFP-10825 has been shown to be well-tolerated in preclinical studies, indicating that it may have a favorable safety profile for clinical development. However, DFP-10825 has some limitations for lab experiments. The compound is complex and requires a multi-step synthesis process, which may limit its availability for some researchers. Additionally, DFP-10825 has not yet been evaluated in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of DFP-10825. One potential direction is to evaluate the safety and efficacy of DFP-10825 in clinical trials. Another potential direction is to explore the use of DFP-10825 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanism of action of DFP-10825 and its effects on downstream signaling pathways. Finally, the development of more efficient and cost-effective synthesis methods for DFP-10825 may increase its availability for scientific research.
Synthesemethoden
DFP-10825 is a complex molecule that requires a multi-step synthesis process. The synthesis of DFP-10825 involves the reaction of 3-(difluoromethoxy)benzyl bromide with 3-mercaptopropionic acid to form the intermediate compound 1. The intermediate compound 1 is then reacted with 1,5-dibromopentane to form the intermediate compound 2. Finally, the intermediate compound 2 is reacted with N,N-diisopropylethylamine and pentanoyl chloride to form the final product DFP-10825.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells by disrupting the interaction between c-Myc and Max, which is critical for the survival and proliferation of cancer cells. DFP-10825 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DFP-10825 has been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[1-[3-(difluoromethoxy)phenyl]ethyl]-5-(dithiolan-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2NO2S2/c1-12(13-5-4-6-14(11-13)22-17(18)19)20-16(21)8-3-2-7-15-9-10-23-24-15/h4-6,11-12,15,17H,2-3,7-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELWSKIRXQJQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)NC(=O)CCCCC2CCSS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
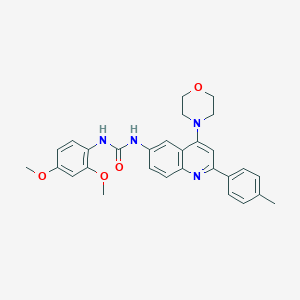
![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)
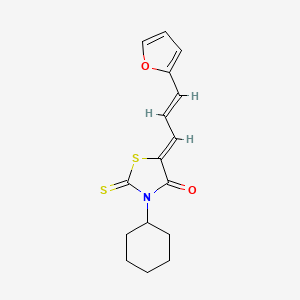
![7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2883546.png)
![2-(4-Ethyl-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2883547.png)
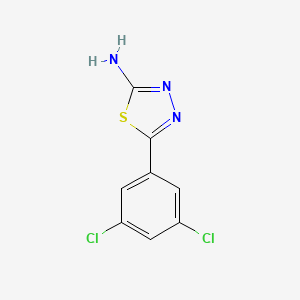
![(Z)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2883550.png)
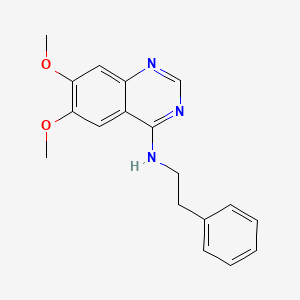
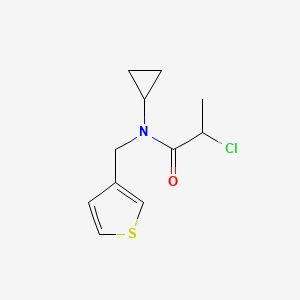
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2883556.png)
![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2883557.png)
